4-(1-Oxo-1lambda~5~-pyrazin-2-yl)benzonitrile
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Overview
Description
4-(1-Oxo-1lambda~5~-pyrazin-2-yl)benzonitrile is a chemical compound that features a pyrazine ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1lambda~5~-pyrazin-2-yl)benzonitrile typically involves the reaction of pyrazine derivatives with benzonitrile under specific conditions. One common method involves the use of a cyclization reaction where a pyrazine derivative is reacted with a nitrile compound in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxo-1lambda~5~-pyrazin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-(1-Oxo-1lambda~5~-pyrazin-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(1-Oxo-1lambda~5~-pyrazin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Oxo-1lambda~5~-pyrazin-2-yl)benzonitrile
- 2-(1-Oxo-1lambda~5~-pyrazin-2-yl)benzonitrile
- 4-(1-Oxo-1lambda~5~-pyrazin-3-yl)benzonitrile
Uniqueness
4-(1-Oxo-1lambda~5~-pyrazin-2-yl)benzonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
922525-04-0 |
---|---|
Molecular Formula |
C11H7N3O |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-(1-oxidopyrazin-1-ium-2-yl)benzonitrile |
InChI |
InChI=1S/C11H7N3O/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14(11)15/h1-6,8H |
InChI Key |
ZQSZATOSHRNYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=[N+](C=CN=C2)[O-] |
Origin of Product |
United States |
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